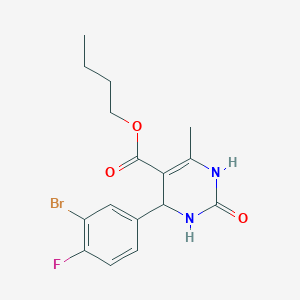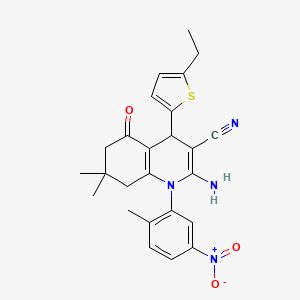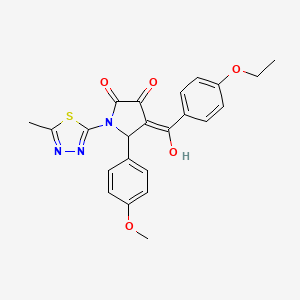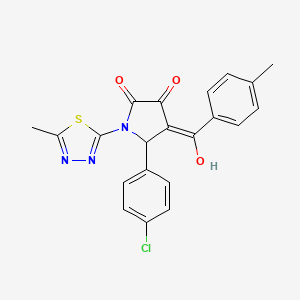![molecular formula C16H12N2O7 B11636755 (2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one](/img/structure/B11636755.png)
(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexanone core with two nitrofuran groups attached via methylene linkages. The presence of nitrofuran moieties imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one typically involves the condensation of cyclohexanone with 5-nitrofuraldehyde. The reaction is usually carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via a double aldol condensation mechanism, resulting in the formation of the desired product.
-
Step 1: Preparation of 5-nitrofuraldehyde
- 5-nitrofuraldehyde can be synthesized from furfural through nitration using a mixture of nitric acid and sulfuric acid.
-
Step 2: Condensation Reaction
- Cyclohexanone is mixed with 5-nitrofuraldehyde in the presence of a base (e.g., NaOH) in an appropriate solvent such as ethanol.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
-
Reduction
- The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methylene linkages, using oxidizing agents like potassium permanganate or chromium trioxide.
-
Substitution
- The nitrofuran moieties can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium dithionite, palladium on carbon.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Oxidized derivatives at the methylene linkages.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one is used as a precursor for synthesizing other complex molecules
Biology
The compound’s biological activity, particularly its antimicrobial properties, makes it a valuable tool in biological research. It is studied for its effects on various microorganisms and its potential use as an antibacterial or antifungal agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The presence of nitrofuran groups suggests possible use in developing drugs for treating bacterial infections. Research is ongoing to explore its efficacy and safety in medical applications.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its chemical reactivity and stability make it suitable for various industrial processes.
作用机制
The exact mechanism of action of (2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one is not fully understood. it is believed to involve the interaction of the nitrofuran moieties with biological targets. The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes .
相似化合物的比较
Similar Compounds
- Nitrofurantoin
- Nitrofurazone
- Furazolidone
Comparison
Compared to similar compounds, (2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one exhibits unique structural features, such as the cyclohexanone core and the specific positioning of the nitrofuran groups. These differences may contribute to its distinct chemical reactivity and biological activity. While nitrofurantoin and nitrofurazone are well-known for their antimicrobial properties, the unique structure of this compound offers potential for novel applications and enhanced efficacy in certain contexts .
属性
分子式 |
C16H12N2O7 |
|---|---|
分子量 |
344.27 g/mol |
IUPAC 名称 |
(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C16H12N2O7/c19-16-10(8-12-4-6-14(24-12)17(20)21)2-1-3-11(16)9-13-5-7-15(25-13)18(22)23/h4-9H,1-3H2/b10-8+,11-9+ |
InChI 键 |
LRTHCMHYZDMXSG-GFULKKFKSA-N |
手性 SMILES |
C1C/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C1 |
规范 SMILES |
C1CC(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11636703.png)
![N-(3-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636704.png)
![2-[(2-Methylpropyl)sulfanyl]butanedioic acid](/img/structure/B11636717.png)
![(5Z)-2-(4-bromophenyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636720.png)


![ethyl 6-bromo-5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11636736.png)

![9-Bromo-5-(4-tert-butylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11636756.png)
![methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11636760.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11636772.png)
